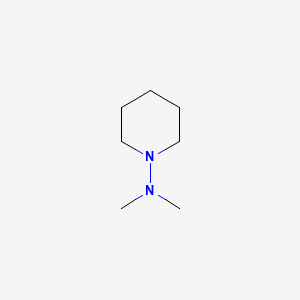

1-Piperidinamine, N,N-dimethyl-

Description

1-Piperidinamine, N,N-dimethyl- (CAS: Not explicitly provided; structurally analogous to compounds in and ) is a piperidine derivative with two methyl groups attached to the amine nitrogen. Piperidine, a six-membered heterocyclic amine, is a common scaffold in pharmaceuticals and agrochemicals. The N,N-dimethyl substitution reduces the compound’s basicity compared to unsubstituted piperidinamine, altering its solubility, reactivity, and biological interactions. This modification is frequently employed to enhance metabolic stability or modulate target binding .

Properties

CAS No. |

49840-60-0 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N,N-dimethylpiperidin-1-amine |

InChI |

InChI=1S/C7H16N2/c1-8(2)9-6-4-3-5-7-9/h3-7H2,1-2H3 |

InChI Key |

MLACQEBQGUBHKX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Aliphatic N,N-Dimethylamines

- 1-Dodecanamine, N,N-dimethyl- and 1-Tetradecanamine, N,N-dimethyl- ():

These long-chain aliphatic amines share the N,N-dimethyl substitution but lack the piperidine ring. They exhibit higher lipophilicity (logP > 5) compared to 1-Piperidinamine, N,N-dimethyl- (estimated logP ~1.5–2.5), influencing their membrane permeability and biological roles. For example, 1-Dodecanamine, N,N-dimethyl- is a major component in fungal extracts with antimicrobial properties, while 1-Piperidinamine derivatives are more commonly associated with neurological or enzymatic modulation .

| Property | 1-Piperidinamine, N,N-dimethyl- | 1-Dodecanamine, N,N-dimethyl- |

|---|---|---|

| Molecular Weight | ~128 g/mol | ~213 g/mol |

| logP (Predicted) | 1.5–2.5 | 5.8 |

| Biological Role | Enzyme modulation, drug scaffolds | Antimicrobial, surfactant |

Non-Dimethylated Piperidinamines

Compounds like 1-Benzyl-4-phenylamino-4-piperidinecarboxamide () retain the piperidine core but lack N,N-dimethyl substitution. The free amine group enables stronger hydrogen bonding with biological targets, often enhancing potency. For instance, N,N-dimethyl derivatives of peptidomimetics () show reduced antiviral activity due to the absence of a protonated amine critical for target interaction .

Piperazine Derivatives

N,N-Dimethyl-2-piperazin-1-ylacetamide () replaces piperidine with a piperazine ring, introducing an additional nitrogen. Piperazine derivatives generally exhibit higher water solubility and altered basicity (pKa ~9.5 for piperazine vs. ~11 for piperidine). This impacts their pharmacokinetics; for example, piperazine-based drugs often have improved oral bioavailability compared to piperidine analogs .

Coordination Ligands

DMEDA (N,N'-dimethylethane-1,2-diamine) () is a linear diamine used in metal coordination. Unlike 1-Piperidinamine, N,N-dimethyl-, DMEDA’s flexible structure allows for chelation of transition metals (e.g., Cu, Ni), whereas the rigid piperidine ring in 1-Piperidinamine limits its utility in coordination chemistry .

Physicochemical Properties and Solvent Interactions

highlights that solvent choice significantly affects properties like density and refractive index for N,N-dimethylated compounds. For 1-Piperidinamine, N,N-dimethyl-:

- Solubility : Miscible in polar aprotic solvents (e.g., N,N-dimethylformamide) but less soluble in water due to reduced basicity.

- Conductance : Lower ionic conductance compared to primary amines, as dimethylation minimizes protonation in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.